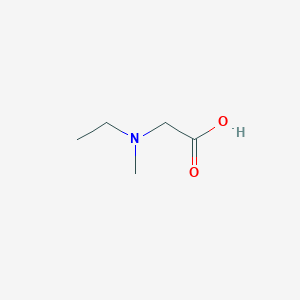

N-ethyl-N-methylglycine

Description

N-Ethyl-N-methylglycine (CAS: 740792-70-5) is a substituted glycine derivative with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.1463 g/mol. Structurally, it features an ethyl group and a methyl group attached to the nitrogen atom of the glycine backbone (α-amino acid structure). This compound is commercially available as a solid and is primarily used in chemical synthesis and research applications .

Key properties:

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight: 117.15 g/mol

- CAS Number: 740792-70-5

- Physical State: Solid

Properties

IUPAC Name |

2-[ethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAINFSTWSHMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593493 | |

| Record name | N-Ethyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740792-70-5 | |

| Record name | N-Ethyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylglycine can be synthesized through several methods. One common approach involves the alkylation of glycine with ethyl and methyl halides in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: Glycine, ethyl halide (e.g., ethyl bromide), methyl halide (e.g., methyl iodide), and a base (e.g., sodium hydroxide).

Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures.

Procedure: Glycine is first treated with the base to form the glycine anion, which then reacts with the ethyl halide to form N-ethylglycine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield simpler amines or other reduced forms.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-ethyl-N-methylglycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including drug development and clinical trials.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-ethyl-N-methylglycine exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing their activity and downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular differences between N-ethyl-N-methylglycine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Nitrogen | Key Features |

|---|---|---|---|---|---|

| This compound | 740792-70-5 | C₅H₁₁NO₂ | 117.15 | Ethyl (-CH₂CH₃) + Methyl (-CH₃) | Bulky substituents enhance lipophilicity |

| N,N-Dimethylglycine | 1118-68-9 | C₄H₉NO₂ | 103.12 | Two Methyl (-CH₃) groups | Simpler structure, lower molecular weight |

| Sarcosine (N-Methylglycine) | 107-97-1 | C₃H₇NO₂ | 89.09 | Single Methyl (-CH₃) group | Simplest N-alkyl glycine derivative |

| N-(2-Methoxyethyl)-N-methylglycine | 915925-21-2 | C₆H₁₃NO₃ | 147.17 | Methoxyethyl (-CH₂CH₂OCH₃) + Methyl | Polar methoxy group improves solubility |

Structural Implications :

Physicochemical Properties

Notes:

Reactivity Differences :

- Esterification : this compound’s ethyl group may slow esterification rates compared to smaller derivatives like sarcosine .

- Functional Group Compatibility : The methoxyethyl group in N-(2-Methoxyethyl)-N-methylglycine introduces polarity, making it suitable for aqueous-phase reactions, unlike the more hydrophobic this compound .

Biological Activity

N-ethyl-N-methylglycine (NEMG) is a non-proteinogenic amino acid derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure with both ethyl and methyl groups attached to the nitrogen atom, plays significant roles in various biochemical processes. This article explores the biological activity of NEMG, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound has the chemical formula and is classified as an amino acid derivative. Its structural features allow it to interact with various biological systems, influencing metabolic pathways and neurotransmission.

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Glycine | Simplest amino acid; non-essential for humans | |

| N-methylglycine (Sarcosine) | Methylated derivative of glycine; involved in metabolism | |

| N,N-Dimethylglycine | Contains two methyl groups; affects metabolic pathways | |

| N-Ethyl-N,N-dimethylamine | Tertiary amine structure; used in organic synthesis |

Neurotransmission Modulation

Research indicates that NEMG may play a role in modulating neurotransmitter systems, particularly in relation to glycine receptors and NMDA receptors. Its structural similarity to glycine suggests that it could act as a competitive inhibitor or modulator at these sites, impacting synaptic transmission and neurochemical balance. Studies have shown that NEMG can influence the activity of glycine transporters, which are crucial for maintaining extracellular glycine levels .

Enzyme Interaction

NEMG has been found to affect enzyme activity related to amino acid metabolism. Its interactions with enzymes such as sarcosine dehydrogenase suggest a potential role in metabolic pathways involving glycine and its derivatives. This interaction may provide insights into its utility as a biochemical probe in metabolic studies.

Neuroprotective Effects

Emerging studies suggest that derivatives of NEMG may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmission could be beneficial in conditions characterized by excitotoxicity or oxidative stress .

Cancer Research

NEMG's potential as a hypoxia-activated prodrug has been explored in cancer research. It has been shown to selectively target hypoxic tumor cells while sparing normal tissues, thereby enhancing therapeutic efficacy against resistant cancer phenotypes. Preclinical studies indicate that compounds derived from NEMG can induce apoptosis in tumor cells under hypoxic conditions .

Case Studies and Research Findings

- Neurotransmission Study : In a study investigating the effects of novel glycine transport inhibitors, it was found that NEMG significantly modulated dopaminergic neurotransmission, suggesting its potential utility in treating schizophrenia by restoring balance in glutamatergic function .

- Cancer Treatment Research : A preclinical study demonstrated that a derivative of NEMG effectively increased histone acetylation and induced apoptosis in cancer cells under hypoxic conditions, supporting its development as a targeted cancer therapy .

- Metabolic Pathway Analysis : Research highlighted how NEMG interacts with key metabolic enzymes, indicating its role as an important player in amino acid metabolism and its potential implications for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.